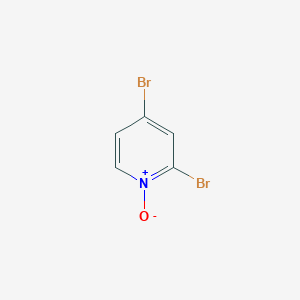

2,4-Dibromopyridine 1-oxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,4-Dibromopyridine 1-oxide is a halogenated pyridine derivative with the molecular formula C5H3Br2NO

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2,4-Dibromopyridine 1-oxide can be synthesized through a tandem nucleophilic substitution-N-oxide reduction process from the corresponding nitroazine N-oxide . The reaction involves the use of acetyl bromide at 80°C to produce the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis typically involves large-scale reactions under controlled conditions to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

2,4-Dibromopyridine 1-oxide undergoes various types of reactions, including:

Substitution Reactions: The bromine atoms can be substituted by other nucleophiles.

Reduction Reactions: The N-oxide group can be reduced to the corresponding amine.

Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include organolithiums and organomagnesiums.

Reduction Reactions: Reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Coupling Reactions: Palladium catalysts and boron reagents are commonly used.

Major Products Formed

Substitution Reactions: Various substituted pyridine derivatives.

Reduction Reactions: 2,4-Dibromopyridine.

Coupling Reactions: Bipyridine derivatives.

Applications De Recherche Scientifique

2,4-Dibromopyridine 1-oxide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential use in drug discovery and development.

Mécanisme D'action

The mechanism of action of 2,4-Dibromopyridine 1-oxide involves its ability to act as a mild Lewis base, activating Lewis acidic parts of molecules and increasing the reactivity of its nucleophilic part towards electrophiles . This property makes it useful in various catalytic reactions.

Comparaison Avec Des Composés Similaires

Similar Compounds

2,4-Dibromopyridine: Lacks the N-oxide group, making it less reactive in certain reactions.

4-Bromopyridine N-oxide: Contains only one bromine atom, leading to different reactivity and applications.

2,4,6-Tribromopyridine 1-oxide: Contains an additional bromine atom, which can affect its reactivity and use in synthesis.

Uniqueness

2,4-Dibromopyridine 1-oxide is unique due to its dual bromine substitution and N-oxide functionality, which provides a versatile platform for various chemical transformations and applications in research and industry.

Activité Biologique

2,4-Dibromopyridine 1-oxide is a halogenated derivative of pyridine that has garnered attention due to its potential biological activities. This compound is characterized by the presence of two bromine atoms at positions 2 and 4 of the pyridine ring, along with an oxide group, which significantly influences its reactivity and biological interactions. This article aims to summarize the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL. The compound's mechanism involves disruption of bacterial cell membranes and interference with metabolic pathways.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 64 |

| Escherichia coli | 128 |

| Pseudomonas aeruginosa | 32 |

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. In vitro studies revealed that the compound induces apoptosis in human breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM. The apoptotic pathway is believed to be mediated by the activation of caspases and the release of cytochrome c from mitochondria.

Case Studies

- Antiviral Activity : A recent study investigated the antiviral properties of this compound against the influenza virus. The compound showed promising results in inhibiting viral replication in vitro, with a half-maximal effective concentration (EC50) of 10 µM.

- Neuroprotective Effects : In a neuroprotection study using a rat model of Parkinson's disease, administration of this compound resulted in reduced neuroinflammation and improved motor function scores. Histological analysis revealed decreased levels of pro-inflammatory cytokines in treated animals compared to controls.

The biological activities of this compound are attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes involved in metabolic pathways. For example, it has been shown to inhibit acetylcholinesterase (AChE) activity, which is crucial for neurotransmission.

- Oxidative Stress Induction : By generating reactive oxygen species (ROS), it can lead to oxidative stress in cells, contributing to cytotoxic effects.

Propriétés

IUPAC Name |

2,4-dibromo-1-oxidopyridin-1-ium |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Br2NO/c6-4-1-2-8(9)5(7)3-4/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLTHDBIDRZSXAV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C[N+](=C(C=C1Br)Br)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Br2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30555316 |

Source

|

| Record name | 2,4-Dibromo-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30555316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.89 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117196-08-4 |

Source

|

| Record name | 2,4-Dibromo-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30555316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.